molecular formula C11H12BrNO3 B3023208 N-1,3-benzodioxol-5-yl-2-bromobutanamide CAS No. 451460-07-4

N-1,3-benzodioxol-5-yl-2-bromobutanamide

Cat. No. B3023208
CAS RN: 451460-07-4
M. Wt: 286.12 g/mol
InChI Key: GZQVKDBFMPWKSN-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-2-bromobutanamide is a chemical compound with the molecular formula C11H12BrNO3 . It has a molecular weight of 286.12 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-yl)-2-bromobutanamide .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C(C(Br)CC)NC1=CC2=C(OCO2)C=C1 . This representation can be used to generate a 3D model of the molecule for further analysis. The InChI key for the compound is GZQVKDBFMPWKSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-1,3-Benzodioxol-5-yl-2-bromobutanamide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-1,3-benzodioxol-5-yl-2-bromobutanamide, focusing on six unique fields:

Anticancer Agents

N-1,3-benzodioxol-5-yl-2-bromobutanamide has shown potential as an anticancer agent. Research indicates that compounds containing the benzodioxole moiety can inhibit the growth of various cancer cell lines. These compounds may induce apoptosis and cell cycle arrest, making them promising candidates for further development in cancer therapy .

Antidiabetic Agents

Studies have explored the antidiabetic properties of benzodioxole derivatives. These compounds have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels, suggesting potential applications in the treatment of diabetes .

Neuroprotective Agents

Benzodioxole derivatives have been investigated for their neuroprotective effects. These compounds can modulate neurotransmitter systems, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to inhibit monoamine oxidase enzymes is particularly noteworthy in this context .

Antioxidant Activity

N-1,3-benzodioxol-5-yl-2-bromobutanamide exhibits antioxidant properties, which can help neutralize free radicals and reduce oxidative stress. This activity is beneficial in preventing cellular damage and has applications in treating conditions associated with oxidative stress, such as cardiovascular diseases and aging .

Antibacterial and Antifungal Agents

The antibacterial and antifungal properties of benzodioxole derivatives have been well-documented. These compounds can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antimicrobial agents. Their effectiveness against resistant strains is particularly valuable in the current landscape of increasing antibiotic resistance .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-bromobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-8(12)11(14)13-7-3-4-9-10(5-7)16-6-15-9/h3-5,8H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVKDBFMPWKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276441
Record name N-1,3-Benzodioxol-5-yl-2-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-bromobutanamide

CAS RN

451460-07-4
Record name N-1,3-Benzodioxol-5-yl-2-bromobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-2-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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